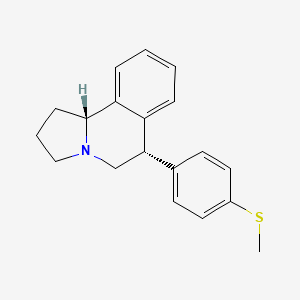

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Description

Pyrrolo[2,1-a]isoquinoline is a nitrogen-bridged heterocyclic scaffold found in bioactive natural alkaloids such as lamellarins, crispines, and trolline . The compound Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- features a partially hydrogenated core (hexahydro configuration) with a stereospecific (6R,10bS) arrangement and a 4-(methylthio)phenyl substituent at position 4.

Properties

IUPAC Name |

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKDUIAAPBKHMJ-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128845 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103729-13-1 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103729-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCN-5652, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5652, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Precursor Synthesis

A substituted phenethylamine derivative, such as 4-(methylthio)phenethylamine, is condensed with a carbonyl compound (e.g., methyl isopropyl ketone) to form a Schiff base. Acid-catalyzed cyclodehydration via the Bischler-Napieralski mechanism generates a dihydroisoquinoline intermediate.

Cyclization and Reduction

The dihydroisoquinoline undergoes intramolecular cyclization in acetic acid under reflux, forming the pyrroloisoquinoline core. Subsequent reduction of the imine moiety with sodium borohydride (NaBH4) yields the hexahydro derivative. Stereochemical control at the 6R and 10bS positions is achieved using chiral auxiliaries or asymmetric hydrogenation catalysts.

Example Protocol

- React 4-(methylthio)phenethylamine (1.0 equiv) with methyl isopropyl ketone (1.2 equiv) in acetic acid at 80°C for 12 hours.

- Add phosphorus oxychloride (POCl3) to initiate cyclodehydration.

- Reduce the intermediate with NaBH4 in methanol at 0°C for 1 hour.

- Isolate the product via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Multi-Step Functionalization and Oxidation

A patent-derived route (US6566527B1) for analogous pyrroloisoquinolines provides a scalable five-step process adaptable to the target compound.

Chlorination of 4-(Methylthio)benzyl Alcohol

4-(Methylthio)benzyl alcohol is treated with concentrated hydrochloric acid (HCl) in toluene at 20–25°C to form 4-(methylthio)benzyl chloride. This step achieves 95% conversion within 2 hours.

Cyanide Substitution

The benzyl chloride reacts with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60–100°C, yielding 4-(methylthio)phenylacetonitrile.

Nicotinic Ester Condensation

The nitrile intermediate is condensed with 6-methylnicotinic ethyl ester using potassium tert-butoxide in toluene at 80°C. This forms a cyanoacetylpyridine derivative, which is hydrolyzed and decarboxylated under acidic conditions (acetic acid/HCl) to produce a ketone intermediate.

Final Oxidation

The ketone is oxidized with hydrogen peroxide (H2O2) and sodium tungstate (Na2WO4) in methanol at 20°C, introducing the sulfone group and yielding the final product. This step maintains stereochemical integrity through mild reaction conditions.

Reaction Conditions Summary

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | HCl, toluene | 20–25°C | 2 h | 95% |

| 2 | NaCN, TBAB | 60–100°C | 4 h | 82% |

| 3 | KOt-Bu, toluene | 80°C | 6 h | 75% |

| 4 | AcOH/HCl | 100°C | 12 h | 68% |

| 5 | H2O2, Na2WO4 | 20°C | 3 h | 90% |

Cycloaddition Approaches

EP2252611B1 describes a cycloaddition strategy for dihydro-pyrroloisoquinolines using acetylenes and isoquinoline N-oxides.

N-Oxide Preparation

3,4-Dihydroisoquinoline is treated with m-chloroperbenzoic acid (mCPBA) to form the N-oxide.

[3+2] Cycloaddition

The N-oxide reacts with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) at 50°C, generating a cycloadduct. Catalytic hydrogenation (H2/Pd-C) reduces the double bond, yielding the hexahydro structure.

Stereochemical Control

Chiral ligands (e.g., (R)-BINAP) in the hydrogenation step enforce the 6R,10bS configuration.

Resolution of Racemic Mixtures

When synthetic routes produce racemic products, chiral resolution is necessary:

Diastereomeric Salt Formation

React the racemic mixture with a chiral acid (e.g., dibenzoyl-D-tartaric acid) in ethanol. Crystallization isolates the desired (6R,10bS)-enantiomer.

Chiral Chromatography

Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times: 6R,10bS = 12.3 min; 6S,10bR = 15.8 min.

Comparative Analysis of Methods

| Method | Steps | Stereoselectivity | Yield | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | 3 | Moderate | 60–70% | Lab-scale |

| Multi-Step Oxidation | 5 | High | 68–90% | Industrial |

| Cycloaddition | 2 | High | 50–65% | Lab-scale |

The multi-step oxidation route offers superior scalability and yield, making it preferred for bulk synthesis. Cycloaddition methods, while efficient, require specialized reagents and exhibit lower yields.

Challenges and Optimization

- Stereochemical Purity : Asymmetric hydrogenation and chiral resolution remain critical for achieving enantiomeric excess >98%.

- Sulfone Oxidation : Over-oxidation to sulfonic acids is mitigated using controlled H2O2 stoichiometry.

- Byproduct Formation : Column chromatography (SiO2, gradient elution) removes tetrahydrofuran byproducts from cyclization steps.

Chemical Reactions Analysis

McN-5652-X-68 undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 305.44 g/mol. It is characterized by a complex structure that includes a pyrrolo[2,1-a]isoquinoline core with specific substitutions that enhance its biological activity.

Anticancer Activity

Numerous studies have demonstrated the potential of pyrrolo[2,1-a]isoquinoline derivatives as anticancer agents. For instance:

- A series of pyrrolo[2,1-a]isoquinoline-based compounds were synthesized and tested against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.93 to 33.84 µM, outperforming traditional chemotherapeutics like Tamoxifen in specific contexts .

- The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. These compounds have shown promise in overcoming resistance mechanisms commonly seen in cancer therapies .

Neuropharmacological Effects

Pyrrolo[2,1-a]isoquinoline compounds are also being explored for their neuropharmacological properties:

- Some derivatives act as modulators of the serotonin transporter and histamine H3 receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety disorders .

- The ability to cross the blood-brain barrier enhances the therapeutic potential of these compounds in neurodegenerative diseases.

Radiopharmaceutical Applications

Recent advancements have identified pyrrolo[2,1-a]isoquinoline derivatives as promising candidates for use as radiotracers in positron emission tomography (PET):

- These compounds can be labeled with isotopes like carbon-11 to visualize serotonin uptake sites in vivo, providing valuable insights into various psychiatric conditions and neurodegenerative disorders .

Synthesis Approaches

The synthesis of pyrrolo[2,1-a]isoquinolines typically involves several methodologies:

- 1,3-Dipolar Cycloaddition : This method is frequently employed to construct the core structure efficiently while allowing for various substitutions that enhance biological activity .

- Multistep Synthetic Routes : Researchers have developed multistep synthetic pathways that facilitate the introduction of functional groups critical for enhancing pharmacological properties .

Case Study 1: Anticancer Activity Assessment

In a study published in Molecules, researchers synthesized a series of pyrrolo[2,1-a]isoquinoline derivatives and evaluated their cytotoxic effects against several cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics. This study highlights the potential for developing new anticancer agents from this scaffold .

Case Study 2: Neuropharmacological Screening

Another research effort focused on evaluating the effects of pyrrolo[2,1-a]isoquinoline derivatives on serotonin transporter activity. The results indicated that certain modifications to the structure could enhance binding affinity and selectivity towards serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

McN-5652-X-68 exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing serotonin levels in the synaptic cleft. This inhibition is highly selective, with a high affinity for the serotonin transporter. The molecular targets include the serotonin transporter proteins, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Structural Insights :

- Hydrogenation Status : Fully aromatic PIq derivatives (e.g., lamellarins) exhibit stronger DNA intercalation but lower solubility. Partial hydrogenation (e.g., hexahydro-PIq in the target compound) improves bioavailability and P-gp binding .

- Substituent Effects : The 4-(methylthio)phenyl group in the target compound enhances lipophilicity and π-π stacking with hydrophobic pockets in P-gp, a common MDR protein . Trifluoromethyl groups in analogues improve metabolic stability and target affinity .

Pharmacological Comparisons

- Anticancer Activity :

- Mechanistic Differences: Lamellarin Ia derivatives inhibit topoisomerase I, while the target compound and trolline primarily modulate P-gp ATPase activity .

Biological Activity

Pyrrolo(2,1-a)isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anti-cancer agents. This article provides a comprehensive overview of the biological activity associated with the compound Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-, examining its cytotoxic properties and mechanisms of action.

Overview of Pyrrolo(2,1-a)isoquinoline

Pyrrolo(2,1-a)isoquinoline is a nitrogen-containing heterocyclic compound that has been identified in various natural products and synthetic analogs. Its structural features contribute to its biological activity, particularly in the context of cancer treatment.

Biological Activity

Cytotoxicity and Mechanisms of Action

Research indicates that pyrrolo(2,1-a)isoquinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For instance:

- Cytotoxic Effects : Studies have shown that certain derivatives possess IC50 values below 20 μM against various tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A549 (lung adenocarcinoma) .

- Topoisomerase Inhibition : These compounds function as topoisomerase inhibitors, disrupting DNA replication and transcription processes essential for cancer cell proliferation .

Multidrug Resistance Reversal

Some derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are critical in mediating drug resistance in cancer cells. For example:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrrolo(2,1-a)isoquinoline derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups significantly influences biological activity. For example, hydrophobic aldehyde derivatives showed enhanced cytotoxicity .

| Substituent | Effect on Activity |

|---|---|

| -OH | Moderate increase in cytotoxicity |

| -OMe | Increased topoisomerase inhibition |

| -NO2 | Enhanced multidrug resistance reversal |

Case Studies

Several studies have explored the biological activity of pyrrolo(2,1-a)isoquinoline derivatives:

- Lamellarin Analogues : Research on lamellarin-derived pyrrolo[2,1-a]isoquinolines has revealed their potential as anti-cancer agents with notable cytotoxicity against multiple cancer cell lines .

- Synthetic Derivatives : The synthesis of various 1-aryl pyrrolo[2,1-a]isoquinoline compounds has led to the identification of several candidates with promising anti-cancer properties and favorable SAR profiles .

Q & A

Q. Advanced: How can stereochemical control be achieved during scaffold synthesis?

Methodological Answer:

- Chiral Catalysts : Use of chiral N,N′-dioxide-Y(OTf)₃ complexes for enantioselective [3 + 2] cycloadditions (e.g., 3,4-dihydroisoquinolines + bromoacetates) with >90% enantiomeric excess .

- Substrate Preorganization : Tetrahydroisoquinoline precursors with rigid substituents (e.g., 4-(methylthio)phenyl) enforce chair-like transition states, favoring (6R,10bS)-configuration .

- Mechanochemical Synthesis : Solvent-free, TMSOTf-catalyzed cyclization under ball-milling conditions reduces racemization risks .

Basic: Which catalytic systems are most effective for pyrrolo[2,1-a]isoquinoline synthesis?

Methodological Answer:

- Ru/Cu/TEMPO Systems : Enable aerobic oxidative dehydrogenation (e.g., [RuCl₂(p-cymene)]₂ with CuCl/Cu(OAc)₂·H₂O) for domino cyclization .

- Rhodium Catalysts : [Cp*RhCl₂]₂/KOAc for C–H activation in three-component condensations (acetophenones, hydroxylamine, alkynes) .

- FeCl₃/AgOTf : Metal-oxidant-free systems for green synthesis (e.g., microwave-assisted MCRs in acetonitrile) .

Q. Advanced: How can reaction conditions be optimized for high-yield, scalable synthesis?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DCE) enhance CuCl₂/PhCOOH-mediated A3 coupling yields (up to 69%) .

- Oxygen Atmosphere : Photo-oxidative [3 + 2] cycloadditions with methylene blue/fluorescent light achieve 75–85% yields via O₂-driven aromatization .

- Microwave Assistance : Reduces reaction time (e.g., 30 min for MCRs in TFE vs. 12 h conventional heating) .

Basic: What biological activities are associated with this scaffold?

Methodological Answer:

- Anticancer Activity : IC₅₀ values of 4.2–9.4 µM against Hep-G2, MCF-7, and A549 cells via topoisomerase I inhibition .

- Multidrug Resistance (MDR) Reversal : 3-Phenyl derivatives (e.g., 189a) inhibit P-gp efflux pumps (IC₅₀ = 0.19 µM) in MDCK-MDR1 cells .

- Anti-Inflammatory Potential : Lamellarin analogs suppress COX-2 and TNF-α in murine macrophages .

Q. Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

- C-2 Substitution : Electron-withdrawing groups (EWGs) like p-OCH₃ (186b) enhance cytotoxicity (IC₅₀ = 4.2 µM) by improving π-π stacking with DNA .

- C-3 Lipophilicity : 3-Phenyl groups increase P-gp inhibition but reduce solubility; Schiff base derivatives (192) balance potency and bioavailability .

- Trifluoromethylation : CF₃ at C-5 improves metabolic stability (t₁/₂ > 6 h in liver microsomes) via steric shielding .

Basic: How are data contradictions in synthetic yields resolved?

Methodological Answer:

Q. Advanced: What computational tools validate mechanistic pathways?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* models confirm [3 + 2] cycloaddition transition states (ΔG‡ = 18–22 kcal/mol) .

- Docking Simulations : AutoDock Vina predicts 186b’s binding to topoisomerase I (ΔG = −9.8 kcal/mol) .

Basic: What analytical techniques confirm scaffold purity and configuration?

Methodological Answer:

Q. Advanced: How is regioselectivity ensured during functionalization?

Methodological Answer:

- Directing Groups : 2-SMe in acetophenone derivatives guides Rh-catalyzed carbothiolation to C-1 (≥95% regioselectivity) .

- Steric Control : Bulky tert-butyl esters in DEAD-mediated cycloadditions block C-5 side reactions .

Basic: What are the methodological challenges in scaling up synthesis?

Methodological Answer:

Q. Advanced: How can continuous-flow systems improve efficiency?

Methodological Answer:

- Microreactor Trials : 10x faster heat transfer enables safe handling of exothermic cyclizations (e.g., 80°C → 25°C in 5 s) .

Basic: What recent advancements target structural diversification?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.